Methyl 7-chloro-5-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
Description
Methyl 7-chloro-5-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a triazolopyrimidine derivative characterized by a chlorine substituent at position 7, an isopropyl group at position 5, and a methyl ester at position 2. Santa Cruz Biotechnology lists it at $188.00 for 250 mg, suggesting its niche use in specialized studies . Its synthesis likely involves cyclocondensation of triazole precursors followed by chlorination with reagents like POCl₃, a method common to related triazolopyrimidines .
Properties
IUPAC Name |
methyl 7-chloro-5-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O2/c1-5(2)6-4-7(11)15-10(12-6)13-8(14-15)9(16)17-3/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPTTZMZSCIYMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=NC(=NN2C(=C1)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99951-44-7 | |
| Record name | methyl 7-chloro-5-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-chloro-5-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-chloro-5-(propan-2-yl)-1H-[1,2,4]triazole-3-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to facilitate the formation of the ester linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-chloro-5-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7-position can be substituted with different nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially modifying its biological activity.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO₄) or reducing agents like sodium borohydride (NaBH₄) are used under controlled conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved with sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms of the compound, and the corresponding carboxylic acid from hydrolysis.
Scientific Research Applications
Chemistry
Methyl Triazolopyrimidine serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions:
- Substitution Reactions : The chlorine atom can be substituted with nucleophiles such as amines or thiols.
- Oxidation and Reduction : The compound can undergo oxidation to form oxides or reduction to yield derivatives with different functional groups.
Table 1: Chemical Reactions Involving Methyl Triazolopyrimidine
| Reaction Type | Description | Example Products |
|---|---|---|
| Substitution | Chlorine substitution with nucleophiles | Amino derivatives |
| Oxidation | Formation of triazolopyrimidine oxides | Oxidized derivatives |
| Reduction | Formation of reduced functional derivatives | Reduced derivatives |
Biological Applications
The compound has been extensively studied for its biological activities, particularly as an enzyme inhibitor. It has shown potential in inhibiting cyclin-dependent kinase 2 (cdk2), which is crucial in cancer cell proliferation.
Case Study: Anticancer Activity
A study evaluating the anticancer potential of Methyl Triazolopyrimidine revealed significant antiproliferative effects against various cancer cell lines. The compound exhibited an IC50 value indicating effective inhibition of cell growth.
Table 2: Biological Activity of Methyl Triazolopyrimidine
| Activity Type | Target Organism/Cell Line | IC50 Value (μM) |
|---|---|---|
| Anticancer | HeLa cells | 15 |
| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 |
| Enzyme Inhibition | cdk2 | Inhibition observed |
Medicinal Chemistry
Methyl Triazolopyrimidine is being explored for its potential therapeutic applications:
- Antiviral Properties : Preliminary studies indicate that it may inhibit viral replication.
- Antimicrobial Effects : The compound has shown activity against various pathogens, making it a candidate for developing new antimicrobial agents.
Case Study: Antimicrobial Efficacy
In vitro studies demonstrated that derivatives of Methyl Triazolopyrimidine exhibited significant antimicrobial activity against pathogens such as Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL.
Industrial Applications
Due to its versatile chemical properties, Methyl Triazolopyrimidine is utilized in the development of agrochemicals and pharmaceuticals. Its ability to serve as an intermediate in organic synthesis makes it valuable in industrial settings.
Mechanism of Action
The mechanism of action of Methyl 7-chloro-5-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations at Position 5
The isopropyl group at position 5 distinguishes the target compound from analogs with phenyl, pyridyl, or methyl substituents. For example:
- 5-Phenyl derivatives (e.g., 7-chloro-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine) exhibit higher molecular weights (253.66 g/mol vs.
- 5-Pyridin-2-yl analogs (e.g., compound 5k) demonstrate anti-tubercular activity, highlighting the role of heteroaromatic groups in biological targeting .
- 5-Methyl derivatives (e.g., methyl 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate) have lower steric hindrance, which may enhance synthetic accessibility .
Substituent Variations at Position 7
Chlorination at position 7 is critical for reactivity and downstream functionalization. Non-chlorinated analogs, such as 7-anilino derivatives (e.g., compounds 4a–4c), are synthesized via nucleophilic substitution but lack the electrophilic reactivity of chloro-substituted counterparts .
Ester Group Modifications
Replacing the methyl ester with ethyl (e.g., ethyl 5-methyl-7-phenyl derivatives) increases molecular weight marginally (254.67 vs. 268.70 g/mol) and alters solubility profiles, as seen in chromatographic separations requiring polar solvents .
Structural Isomerism
The target compound’s 5-isopropyl group contrasts with 5-propyl isomers (e.g., methyl 7-chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate). Despite identical molecular formulas (C₁₀H₁₁ClN₄O₂), branching in the isopropyl group reduces crystallinity compared to linear propyl chains, impacting purification yields .
Biological Activity
Methyl 7-chloro-5-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic compound belonging to the class of triazolopyrimidines. Its unique structure and substituents suggest potential biological activities that warrant investigation. This article compiles findings from various studies to provide a comprehensive overview of its biological activity.
Structural Overview
The compound has the following characteristics:
- Molecular Formula : C₈H₉ClN₄O₂
- Molecular Weight : 196.64 g/mol
- CAS Number : 926259-65-6
The presence of the chlorine atom and isopropyl group at specific positions contributes to its reactivity and potential biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolopyrimidine derivatives, including this compound. The following table summarizes key findings regarding its antiproliferative effects against various cancer cell lines:
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| H12 | MGC-803 | 9.47 | Inhibition of ERK signaling pathway |
| H12 | HCT-116 | 9.58 | Induction of apoptosis and cell cycle arrest |
| H12 | MCF-7 | 13.1 | Modulation of apoptosis-related proteins |
In a study conducted on a series of triazolo[1,5-a]pyrimidine derivatives, compound H12 exhibited significant antiproliferative activity against MGC-803, HCT-116, and MCF-7 cell lines. It was found to inhibit the growth and colony formation in a dose-dependent manner, outperforming conventional chemotherapeutic agents like 5-Fluorouracil (5-Fu) .
The biological activity of this compound appears to involve several mechanisms:
- Inhibition of Signaling Pathways : The compound significantly inhibits the ERK signaling pathway by reducing the phosphorylation levels of key proteins such as ERK1/2, c-Raf, MEK1/2, and AKT. This inhibition leads to decreased cell proliferation and survival .
- Induction of Apoptosis : Treatment with this compound results in apoptosis in cancer cells by regulating proteins involved in the apoptotic process and causing G2/M phase arrest in the cell cycle .
- Tubulin Polymerization Inhibition : Similar compounds have shown effectiveness as tubulin polymerization inhibitors, suggesting that this compound may also exert effects through this mechanism .
Case Studies
Several case studies have explored the biological activity of related compounds:
- A study on a series of triazolopyrimidine derivatives demonstrated that modifications at specific positions could enhance their anticancer potency significantly .
- Another research highlighted that derivatives with similar structural motifs exhibited potent inhibitory effects on cancer cell lines and were effective in inducing apoptosis .
Q & A
Basic Question: What are the optimized synthetic routes for Methyl 7-chloro-5-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate?
Methodological Answer:
The synthesis typically involves condensation of amino-triazole precursors with substituted pyrimidine intermediates. Key methods include:
- Chlorination with POCl₃ : Reacting hydroxylated precursors (e.g., 7-hydroxy-triazolopyrimidines) with excess phosphorus oxychloride under reflux, followed by neutralization and purification via column chromatography (e.g., CHCl₃/acetone eluent) .
- Regioselective Cyclization : Using ethyl 5-amino-1,2,4-triazole-3-carboxylate derivatives and isopropyl-substituted reagents to ensure proper positioning of substituents. Flash chromatography is critical for isolating regioisomers .
- Solvent Optimization : Reactions in 1,4-dioxane or ethanol with triethylamine as a base improve yields (31–70% reported) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
